molecular formula C11H20BClO2 B13543362 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13543362
M. Wt: 230.54 g/mol
InChI Key: XJHIPSXPGRGBSA-UHFFFAOYSA-N
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Description

2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chloropentene side chain. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloropent-1-ene with a boron-containing reagent. One common method is the hydroboration of 5-chloropent-1-ene using a borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired dioxaborolane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The chlorine atom in the chloropentene side chain can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Substituted chloropentene derivatives.

Scientific Research Applications

2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the chloropentene side chain to an aryl halide. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-1-en-2-yl(trimethyl)stannane: Contains a tin atom instead of boron.

    5-Chloro-2-[(5-chloropent-1-en-2-yl)oxy]pent-1-ene: Contains an ether linkage instead of a dioxaborolane ring.

Uniqueness

2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to similar compounds. The presence of the boron atom allows for versatile applications in organic synthesis, particularly in cross-coupling reactions, making it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H20BClO2

Molecular Weight

230.54 g/mol

IUPAC Name

2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H20BClO2/c1-9(7-6-8-13)12-14-10(2,3)11(4,5)15-12/h1,6-8H2,2-5H3

InChI Key

XJHIPSXPGRGBSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCCl

Origin of Product

United States

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